2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
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Overview
Description
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is an organic compound that features a boron-containing dioxaborolane group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction. This can be achieved by reacting the oxazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The dioxaborolane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of oxazole N-oxides.
Reduction Products: Formation of reduced oxazole derivatives.
Scientific Research Applications
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its structural versatility.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst to the boron compound, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Another boron-containing compound with applications in organic synthesis.
Uniqueness
2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is unique due to the presence of both an oxazole ring and a dioxaborolane group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boron-containing compounds. Its structural complexity also makes it a valuable building block in the synthesis of more complex molecules.
Properties
Molecular Formula |
C11H18BNO3 |
---|---|
Molecular Weight |
223.08 g/mol |
IUPAC Name |
2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C11H18BNO3/c1-6-9-13-7-8(14-9)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |
InChI Key |
YXQRQKBSLMUBQO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)CC |
Origin of Product |
United States |
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